

# An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxytriphenylsilane

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## Compound of Interest

Compound Name: *Ethoxytriphenylsilane*

Cat. No.: *B073789*

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## Introduction: The Versatile Role of Ethoxytriphenylsilane in Modern Chemistry

**Ethoxytriphenylsilane**, a sterically hindered organosilicon compound, has emerged as a reagent of significant interest for researchers, scientists, and drug development professionals. Its unique molecular architecture, characterized by a central silicon atom bonded to three bulky phenyl groups and a reactive ethoxy moiety, imparts a distinct combination of stability and reactivity. This guide provides a comprehensive exploration of the physical and chemical properties of **ethoxytriphenylsilane**, offering insights into its synthesis, reactivity, and diverse applications. A thorough understanding of these core characteristics is paramount for its effective utilization in organic synthesis, materials science, and drug discovery.

## Molecular Structure and Physicochemical Properties

**Ethoxytriphenylsilane**, with the chemical formula  $C_{20}H_{20}OSi$ , possesses a tetrahedral geometry around the central silicon atom. The three phenyl groups create a sterically crowded environment, which significantly influences its reactivity, while the silicon-oxygen bond of the ethoxy group serves as the primary site for many of its chemical transformations.

Table 1: Physical and Chemical Properties of **Ethoxytriphenylsilane**

Property	Value	Source(s)
CAS Number	1516-80-9	[1][2]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> OSi	[1]
Molecular Weight	304.5 g/mol	[1]
Appearance	White to off-white crystalline powder	[2][3]
Melting Point	63.0 - 67.0 °C	[2][4]
Boiling Point	344 °C	[4]
Flash Point	>200 °C	
Purity	>95.0% (GC)	[2][3]

## Synthesis of Ethoxytriphenylsilane: A Step-by-Step Protocol

The synthesis of **ethoxytriphenylsilane** can be achieved through several routes, with the reaction of triphenylsilanol and ethanol being a common and efficient method. This process involves an acid-catalyzed nucleophilic substitution at the silicon center.

### Experimental Protocol: Synthesis from Triphenylsilanol and Ethanol

Objective: To synthesize **Ethoxytriphenylsilane** from triphenylsilanol and ethanol.

Materials:

- Triphenylsilanol
- Anhydrous Ethanol
- Concentrated Sulfuric Acid (catalyst)
- Anhydrous Toluene

- Anhydrous Sodium Sulfate
- Round-bottom flask with a reflux condenser and drying tube
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube, dissolve triphenylsilanol (10.0 g, 36.2 mmol) in anhydrous toluene (100 mL).
- **Addition of Reagents:** To the stirred solution, add anhydrous ethanol (5.3 mL, 90.5 mmol, 2.5 equivalents).
- **Catalyst Addition:** Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the reaction mixture. The addition is exothermic and should be done slowly.
- **Reflux:** Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid, followed by a wash with brine (1 x 50 mL).
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel to yield pure **ethoxytriphenylsilane** as a white crystalline solid.

**Causality Behind Experimental Choices:** The use of an acid catalyst, such as sulfuric acid, is crucial to protonate the hydroxyl group of triphenylsilanol, making it a better leaving group

(water). Anhydrous conditions are maintained to prevent the hydrolysis of the product and starting materials. The excess of ethanol drives the equilibrium towards the formation of the ethoxy ether. The aqueous work-up is designed to remove the acid catalyst and any water-soluble byproducts.

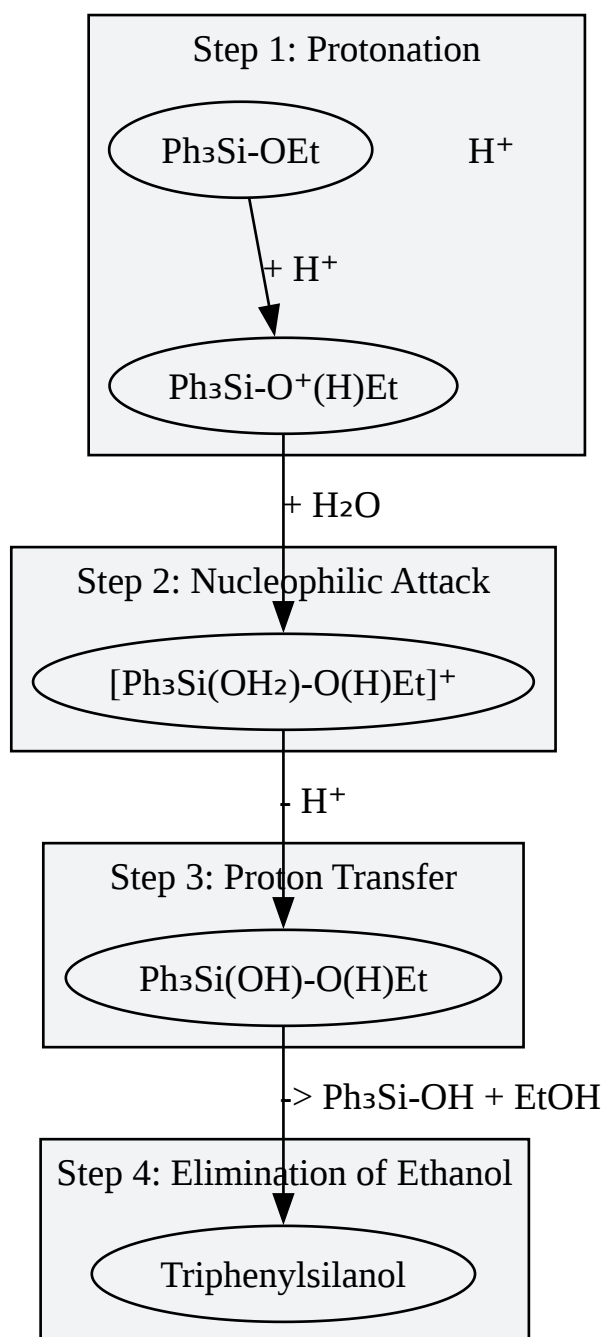
## Chemical Reactivity and Mechanistic Insights

The chemical behavior of **ethoxytriphenylsilane** is dominated by the reactivity of the Si-O-C bond. This bond is susceptible to cleavage under both acidic and basic conditions, making it a versatile functional group in organic synthesis.

### Hydrolysis: Formation of Triphenylsilanol

The hydrolysis of **ethoxytriphenylsilane** to triphenylsilanol is a fundamental reaction that proceeds readily in the presence of water, often catalyzed by acid or base.

Mechanism of Acid-Catalyzed Hydrolysis:



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### Experimental Protocol: Hydrolysis of **Ethoxytriphenylsilane**

Objective: To hydrolyze **ethoxytriphenylsilane** to triphenylsilanol.

Materials:

- **Ethoxytriphenylsilane**
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (catalytic amount)
- Sodium bicarbonate
- Diethyl ether
- Anhydrous magnesium sulfate

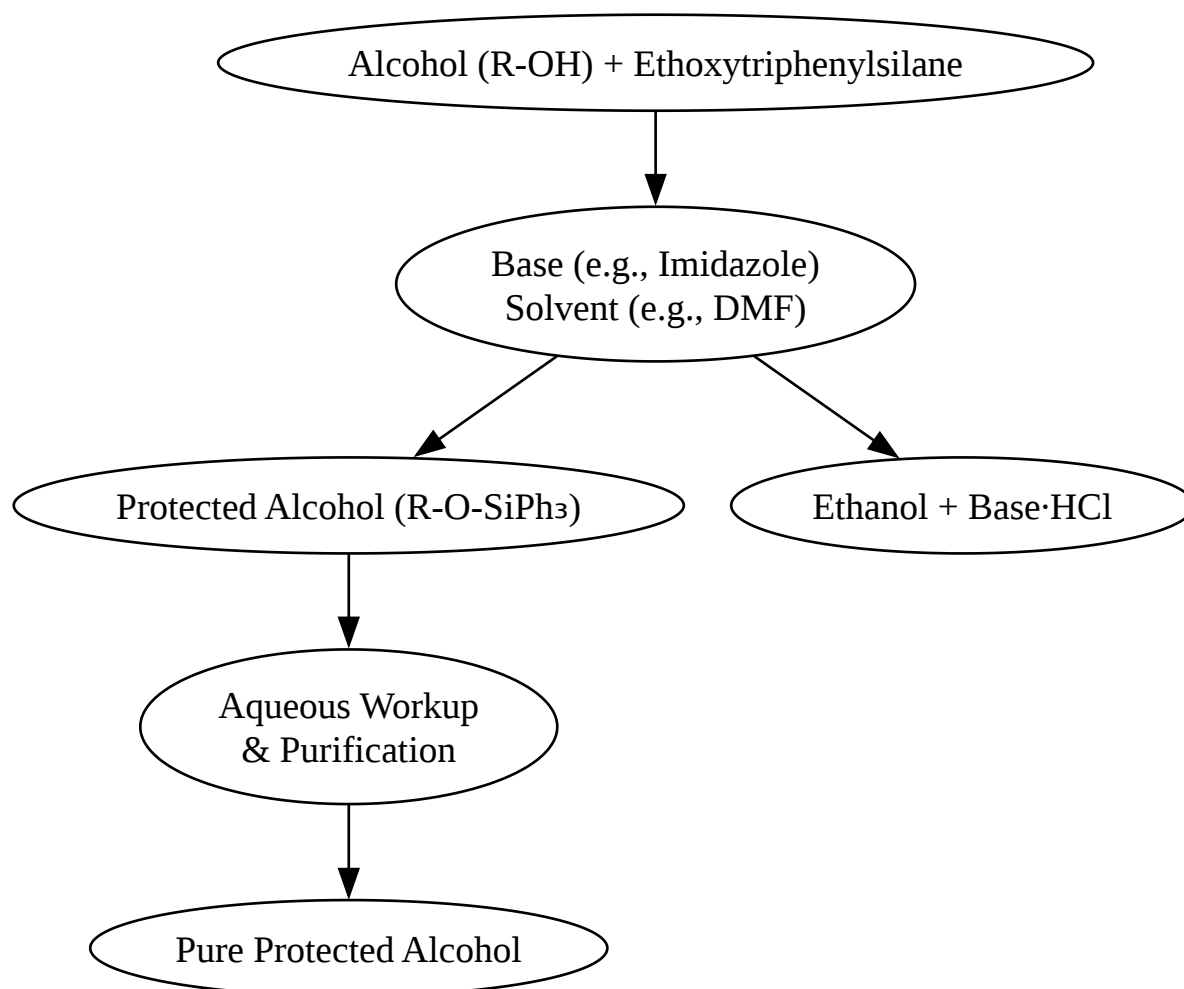
Procedure:

- **Dissolution:** Dissolve **ethoxytriphenylsilane** (5.0 g, 16.4 mmol) in THF (50 mL) in a round-bottom flask.
- **Acidification:** Add a few drops of concentrated hydrochloric acid to the solution.
- **Hydrolysis:** Add water (10 mL) and stir the mixture at room temperature for 2 hours.
- **Neutralization:** Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- **Extraction:** Extract the product with diethyl ether (3 x 30 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield triphenylsilanol.

## Ethoxytriphenylsilane as a Protecting Group for Alcohols

The triphenylsilyl (trityl) group is a bulky protecting group for alcohols, and **ethoxytriphenylsilane** can serve as a reagent for its introduction.<sup>[5][6]</sup> The steric hindrance provided by the three phenyl groups makes the resulting silyl ether stable to a range of reaction conditions.<sup>[6]</sup>

## Experimental Workflow: Alcohol Protection



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## Spectroscopic Analysis

The structural elucidation of **ethoxytriphenylsilane** and its reaction products relies heavily on spectroscopic techniques. While experimental spectra are not readily available in all databases, the expected spectral features can be reliably predicted.

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and ethoxy groups. The aromatic protons will appear as a complex multiplet in the range of  $\delta$

7.2-7.6 ppm. The methylene protons (-CH<sub>2</sub>-) of the ethoxy group will likely be a quartet around  $\delta$  3.8 ppm, coupled to the methyl protons. The methyl protons (-CH<sub>3</sub>) will appear as a triplet around  $\delta$  1.2 ppm.

- <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, typically in the  $\delta$  128-136 ppm region. The methylene carbon of the ethoxy group is expected around  $\delta$  60 ppm, and the methyl carbon around  $\delta$  18 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **ethoxytriphenylsilane** will be dominated by absorptions corresponding to the phenyl and ethoxy groups.

Table 2: Predicted FTIR Absorption Bands for **Ethoxytriphenylsilane**

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3070-3050	C-H stretch	Aromatic
2975-2850	C-H stretch	Aliphatic (ethoxy)
1590, 1480, 1430	C=C stretch	Aromatic ring
1120-1085	Si-O-C stretch	Silyl ether
740-690	C-H out-of-plane bend	Monosubstituted benzene

## Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), **ethoxytriphenylsilane** (MW = 304.5) is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 304. Key fragmentation patterns would likely involve the loss of the ethoxy group ([M - 45]<sup>+</sup>) to give the stable triphenylsilyl cation at m/z 259, and the loss of a phenyl group ([M - 77]<sup>+</sup>).

## Safety and Handling

**Ethoxytriphenylsilane** is classified as causing skin and serious eye irritation.<sup>[1]</sup> Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn



when handling this compound. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

## Conclusion

**Ethoxytriphenylsilane** is a valuable and versatile reagent in the arsenal of the modern chemist. Its well-defined physical properties, coupled with its predictable chemical reactivity, make it an excellent choice for a variety of applications, from the protection of sensitive functional groups to the synthesis of advanced silicon-containing materials. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize **ethoxytriphenylsilane** in their synthetic endeavors.

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